(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Catalog No.
S12589323
CAS No.
M.F
C20H18N2O4S2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene...

Product Name

(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11-

InChI Key

MXNIPDUGOIHELP-BOPFTXTBSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O

(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound featuring multiple functional groups that suggest potential biological activity. The structure includes a thiazolidinone core, which is known for its various pharmacological properties. The presence of a hydroxyphenyl group and a methoxybenzylidene moiety further enhances its structural diversity, potentially influencing its reactivity and biological interactions.

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The thiazolidinone ring can participate in nucleophilic attack, especially at the carbonyl carbon, allowing for the introduction of various nucleophiles.
  • Aldol Condensation: The methoxybenzylidene portion may engage in aldol-type reactions under basic conditions, leading to further structural modifications.
  • Oxidation-Reduction Reactions: The hydroxyl group on the phenyl ring can be oxidized to a ketone or reduced to an alkane depending on the reaction conditions, which may alter the compound's biological activity.

These reactions are facilitated by specific enzymes in biological systems, highlighting the importance of enzymatic catalysis in metabolic pathways involving this compound

The biological activity of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has been predicted using computational models. Such predictions suggest possible activities against various targets, including:

  • Antimicrobial Activity: Thiazolidinone derivatives often exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be relevant for diseases characterized by chronic inflammation.
  • Anticancer Properties: Some thiazolidinones have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity .

The synthesis of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions:

  • Formation of Thiazolidinone Core: This can be achieved through the condensation of appropriate thioketones with amines followed by cyclization.
  • Introduction of Hydroxy and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution or via functionalization of pre-existing aromatic systems.
  • Final Coupling Reaction: The final step often involves coupling the thiazolidinone with an amine or another nucleophile to form the complete structure.

These methods may vary based on desired yields and purity levels .

The potential applications of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide are extensive:

  • Pharmaceutical Development: Given its predicted biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Research Tool: It can be utilized in biochemical studies to explore mechanisms of action related to its structural components.
  • Agricultural Chemistry: If proven effective against plant pathogens, derivatives could be developed as agrochemicals.

Interaction studies are crucial for understanding how (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide interacts with biological targets:

  • Molecular Docking Studies: These computational approaches can predict binding affinities and orientations with target proteins, guiding further experimental validation.
  • In Vitro Assays: Testing against specific enzymes or cell lines can elucidate the compound's mechanism of action and therapeutic potential.
  • Toxicity Profiling: Assessing cytotoxicity in non-target cells is essential to evaluate safety before clinical applications .

Several compounds share structural similarities with (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
2-ThioxothiazolidinoneThiazolidine ring with sulfurAntimicrobial, anticancer
Benzothiazole derivativesAromatic systems with nitrogen and sulfurAntimicrobial, anti-inflammatory
4-Oxo-thiazolidine derivativesSimilar core structureAntidiabetic, anticancer

Uniqueness

The unique combination of hydroxy and methoxy substituents on the phenyl ring alongside the thiazolidinone core differentiates (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide from other compounds. This specific arrangement may enhance its solubility and bioavailability while potentially modulating its biological activity compared to structurally similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

414.07079941 g/mol

Monoisotopic Mass

414.07079941 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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